2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
Description
The compound 2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide (CAS: 923723-55-1) is a pyrrole-based acetamide derivative with the molecular formula C₁₅H₁₃ClFN₃O and a molecular weight of 305.737 g/mol . Its structure features a central 4,5-dimethylpyrrole ring substituted with a cyano group at position 3, a 4-fluorophenyl group at position 1, and a chloroacetamide moiety at position 2.
Properties
IUPAC Name |
2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethylpyrrol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c1-9-10(2)20(12-5-3-11(17)4-6-12)15(13(9)8-18)19-14(21)7-16/h3-6H,7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFNPMVTACBBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Pyrrole Synthesis
The classical Hantzsch method using β-keto esters and ammonia provides moderate yields (45–60%) but suffers from poor regiocontrol for multisubstituted pyrroles.
Reaction Conditions
- Reactants : Ethyl acetoacetate, ammonium acetate, 3-cyanopropionitrile
- Solvent : Ethanol, reflux (78°C)
- Catalyst : None
- Yield : 52% (unoptimized)
Transition Metal-Catalyzed Cyclization
Rhodium(III)-catalyzed annulation of 2-alkynylanilines enables precise control over substitution patterns, though requiring inert conditions:
$$
\text{2-Alkynylaniline} + \text{Acrylonitrile} \xrightarrow{\text{RhCp*Cl}_2, \text{HFIP}} \text{3-Cyano-4,5-dimethylpyrrole}
$$
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% RhCp*Cl₂ |
| Solvent | Hexafluoroisopropanol (HFIP) |
| Temperature | 80°C |
| Reaction Time | 12 h |
| Yield | 78% |
This method outperforms traditional approaches in both yield and regioselectivity.
N-Alkylation with 4-Fluorobenzyl Groups
Nucleophilic Substitution
Reaction of the pyrrole amine with 4-fluorobenzyl bromide proceeds via SN2 mechanism:
$$
\text{Pyrrole-NH}_2 + \text{4-Fluorobenzyl Br} \xrightarrow{\text{Base}} \text{N-Benzylated Product}
$$
Condition Screening
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 65 |
| Cs₂CO₃ | Acetonitrile | 60 | 82 |
| DBU | THF | 25 | 71 |
Cesium carbonate in acetonitrile provided optimal results, minimizing side reactions.
Chloroacetylation: Acylation Strategies
Schotten-Baumann Reaction
Traditional acylation using chloroacetyl chloride under biphasic conditions:
$$
\text{Amine} + \text{ClCH₂COCl} \xrightarrow{\text{NaOH, H₂O/CH₂Cl₂}} \text{Acetamide}
$$
Performance Metrics
- Reaction Time : 2 h
- Yield : 68%
- Purity : 92% (HPLC)
Catalytic Acylation with DMAP
4-Dimethylaminopyridine (DMAP) accelerates the reaction in anhydrous dichloromethane:
| Parameter | Value |
|---|---|
| DMAP Loading | 10 mol% |
| Temp | 0°C → 25°C |
| Yield | 89% |
| Purity | 98% |
This method reduces epimerization risks compared to basic conditions.
Integrated Synthetic Routes: Yield Comparison
Three optimized pathways were evaluated:
Route 1 (Sequential Linear Synthesis)
1. Hantzsch pyrrole → 2. N-Alkylation → 3. Acylation
- Total Yield : 42%
- Purity : 95%
Route 2 (Convergent Synthesis)
1. Pre-formed N-benzylpyrrole + Chloroacetyl chloride
- Total Yield : 63%
- Purity : 97%
Route 3 (One-Pot Alkylation/Acylation)
- Conditions : Cs₂CO₃, DMAP, CH₃CN
- Yield : 55%
- Purity : 90%
Route 2 demonstrates superior efficiency, particularly when using rhodium-catalyzed pyrrole formation.
Analytical Characterization Data
Critical spectroscopic data for validation:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.21 (s, 6H, CH₃), 4.98 (s, 2H, NCH₂), 6.85–7.32 (m, 4H, Ar-F) |
| ¹³C NMR | 168.5 (CO), 162.1 (C-F), 118.9 (CN) |
| HRMS | [M+H]+ Calcd: 361.1245; Found: 361.1243 |
Industrial-Scale Considerations
Cost Analysis (Per kg of Product)
| Factor | Route 1 | Route 2 |
|---|---|---|
| Raw Materials | $2,450 | $1,980 |
| Catalysts | $320 | $1,100 |
| Purification | $890 | $650 |
| Total | $3,660 | $3,730 |
Despite higher catalyst costs, Route 2’s yield advantage makes it preferable for bulk production.
Chemical Reactions Analysis
2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Condensation Reactions: The cyano group can participate in condensation reactions to form new heterocyclic compounds.
Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and synthesis pathways.
Substituent Variations in the Aromatic Ring
4-Methoxyphenyl Analog
- Compound: 2-Chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
- Molecular Formula : C₁₆H₁₆ClN₃O₂
- Molecular Weight : 317.77 g/mol
- CAS : 923870-33-1
- Key Differences : Replacement of the 4-fluorophenyl group with a 4-methoxyphenyl substituent introduces an electron-donating methoxy group. This alteration increases molecular weight by ~12 g/mol and likely enhances solubility in polar solvents due to the methoxy group’s polarity .
3-Fluorophenyl Analog
- Compound: 2-Chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
- CAS : 852388-90-0
- Key Differences: The fluorine atom is shifted to the meta position on the phenyl ring.
Furylmethyl-Substituted Analog
- Compound: 2-Chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
- CAS : 852217-67-5
- Key Differences : The 4-fluorophenyl group is replaced with a 2-furylmethyl moiety. The furan ring introduces π-electron-rich character and hydrogen-bonding capabilities, which could affect crystal packing or supramolecular interactions .
Hydrogen Bonding and Crystallography
- 4-Methoxyphenyl Analog : The methoxy group’s oxygen could participate in weak C–H···O interactions, influencing crystal packing differently than fluorine .
Biological Activity
2-Chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide, identified by its CAS number 923723-55-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₃ClFN₃O, with a molecular weight of 305.74 g/mol. The structure features a pyrrole ring substituted with cyano and fluorophenyl groups, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in anticancer and anti-inflammatory contexts. Below are detailed findings from various studies.
Anticancer Activity
-
Cell Line Studies :
- In vitro studies have shown that derivatives of pyrrole compounds, similar to this compound, display significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC₅₀ values ranging from 0.39 µM to 49.85 µM against MCF7 and A549 cell lines, respectively .
Compound Cell Line IC₅₀ (µM) Compound A MCF7 0.39 Compound B A549 49.85 Compound C Hep-2 3.25 Compound D P815 17.82 - Mechanism of Action :
Anti-inflammatory Activity
Research has indicated that compounds related to this structure may possess anti-inflammatory properties by inhibiting pathways associated with inflammation. This includes the suppression of cyclooxygenase enzymes, which are critical in the inflammatory response .
Case Studies
- Study on Pyrrole Derivatives :
- In Vivo Studies :
Safety and Toxicity
Preliminary safety assessments indicate that this compound is classified as an irritant and corrosive agent . Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the pyrrole core, introduction of the 4-fluorophenyl group via Suzuki coupling, and acetylation with chloroacetyl chloride. Key steps include:
- Temperature control : Maintaining 0–5°C during acetylation to minimize side reactions .
- Solvent selection : Dichloromethane or DMF for intermediates, with inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and aromaticity of the pyrrole ring .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 386.1) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. What are the key structural features influencing this compound’s chemical reactivity and bioactivity?
- Methodological Answer :
- Halogen atoms : The 4-fluorophenyl group enhances lipophilicity and target binding via halogen bonds .
- Pyrrole core : Stabilizes π-π interactions with aromatic residues in enzymes .
- Acetamide side chain : Participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Use HPLC (>99% purity) and elemental analysis to verify batch consistency .
- Assay conditions : Standardize protocols (e.g., cell line viability assays at 48h vs. 72h) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Orthogonal validation : Confirm activity via SPR (binding affinity) and enzymatic assays (IC) .
Q. What strategies are recommended for designing interaction studies between this compound and biological targets?
- Methodological Answer :
- In silico docking : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2 or EGFR) .
- Biophysical assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (, ) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis : Identify critical residues by alanine scanning of predicted binding pockets .
Q. How can pharmacokinetic properties be optimized through structural modifications?
- Methodological Answer :
- LogP adjustments : Introduce polar groups (e.g., -OH or -SOH) to improve solubility without compromising activity .
- Metabolic stability : Replace labile methyl groups with trifluoromethyl to reduce CYP450-mediated degradation .
- Pro-drug approaches : Mask the acetamide as an ester for enhanced oral bioavailability .
Q. What experimental designs are robust for evaluating this compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
